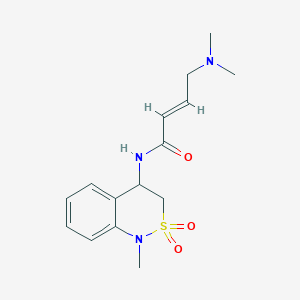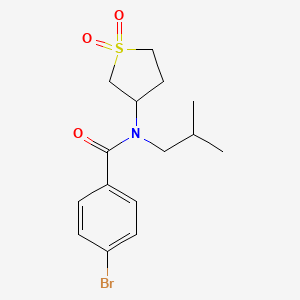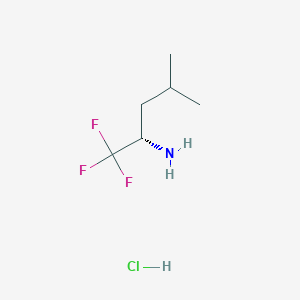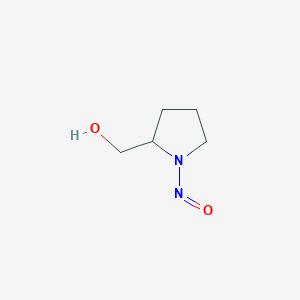
(1-Nitroso-pyrrolidin-2-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Nitroso-pyrrolidin-2-yl)-methanol, also known as NPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPM is a versatile molecule that can be synthesized through various methods, and its unique structure allows it to interact with a wide range of biological systems. In
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Enantioselective Michael Addition: Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, is an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins, yielding products with good yields and enantioselectivity (Lattanzi, 2006).
Catalysis and Metal Complex Formation
Nickel Complex Synthesis for Ethylene Oligomerization
Nickel complexes with pyrrolidin-2-yl methanol ligands have been synthesized and applied in the catalytic oligomerization of ethylene, demonstrating significant activity (Kermagoret & Braunstein, 2008).
Nonanuclear Ni(II) Cluster Synthesis
A pyridyl-alcohol ligand, related to pyrrolidin-2-yl methanol, has been used to create a nonanuclear Ni(II) cluster, showing unique structural features and potential for catalytic applications (Massard, Rogez, & Braunstein, 2014).
Chemical Reactions and Mechanisms
- Aromatic Reduction and Domino Reactions: (2-Pyridyl)phenyl methanol, a similar compound, can act as a hydrogen donor in the reduction of nitro aromatic compounds and participate in domino processes involving reduction and conjugate addition, demonstrating the versatility of pyrrolidin-2-yl methanol derivatives (Giomi, Alfini, & Brandi, 2011).
Material Science and Molecular Gels
- Molecular Gels with Superior Strength: Nitrobenzoxadiazole-containing cholesteryl derivatives, structurally related to pyrrolidin-2-yl methanol, have been used to form molecular gels with remarkable strength and self-healing properties, indicating potential applications in material science (Xu et al., 2013).
Propiedades
IUPAC Name |
(1-nitrosopyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-4-5-2-1-3-7(5)6-9/h5,8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJDMCADRCEIQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Nitroso-pyrrolidin-2-yl)-methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2378915.png)
![2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2378916.png)
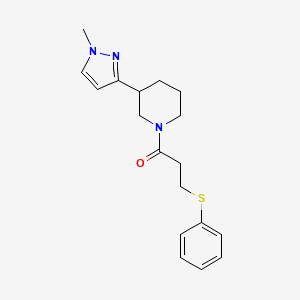
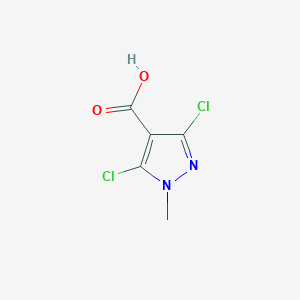
![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)
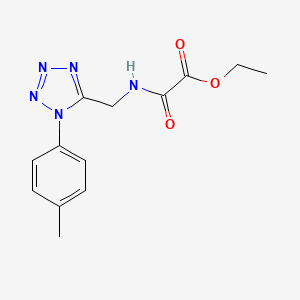
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)
![4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378932.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)
